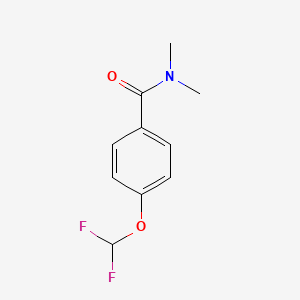

4-(difluoromethoxy)-N,N-dimethylbenzamide

CAS No.: 1378312-90-3

Cat. No.: VC11973694

Molecular Formula: C10H11F2NO2

Molecular Weight: 215.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1378312-90-3 |

|---|---|

| Molecular Formula | C10H11F2NO2 |

| Molecular Weight | 215.20 g/mol |

| IUPAC Name | 4-(difluoromethoxy)-N,N-dimethylbenzamide |

| Standard InChI | InChI=1S/C10H11F2NO2/c1-13(2)9(14)7-3-5-8(6-4-7)15-10(11)12/h3-6,10H,1-2H3 |

| Standard InChI Key | GPRCXYCDMQIJNO-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=CC=C(C=C1)OC(F)F |

| Canonical SMILES | CN(C)C(=O)C1=CC=C(C=C1)OC(F)F |

Introduction

Structural and Molecular Characteristics

The compound’s structure consists of a benzene ring substituted with a difluoromethoxy group (–O–CFH) at the para position and an N,N-dimethylcarboxamide group at the adjacent position. This arrangement confers distinct electronic properties due to the electron-withdrawing nature of the fluorine atoms and the steric effects of the dimethylamine moiety. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.20 g/mol |

| CAS Registry Number | 1378312-90-3 |

| IUPAC Name | 4-(Difluoromethoxy)-N,N-dimethylbenzamide |

The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, a feature critical for pharmaceutical applications.

Synthesis and Industrial Production

The synthesis of 4-(difluoromethoxy)-N,N-dimethylbenzamide typically begins with 4-hydroxybenzamide as the precursor. A two-step process involves:

-

Difluoromethylation: Reaction with difluoromethylating agents such as chlorodifluoromethane (ClCFH) under basic conditions.

-

Dimethylation: Introduction of methyl groups to the amide nitrogen using methyl iodide or dimethyl sulfate.

Industrial-scale production employs continuous flow reactors to optimize yield (typically >75%) and purity (>98%). Key reaction conditions include:

| Parameter | Condition |

|---|---|

| Temperature | 60–80°C |

| Solvent | Tetrahydrofuran (THF) or DMF |

| Catalyst | Potassium carbonate |

| Purification Method | Column chromatography |

Notably, the use of flow chemistry minimizes side reactions such as over-alkylation or hydrolysis of the amide bond .

Chemical Reactivity and Functional Transformations

4-(Difluoromethoxy)-N,N-dimethylbenzamide participates in diverse reactions, driven by its amide and aromatic functionalities:

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate () in acidic media cleaves the benzene ring, yielding a dicarboxylic acid derivative.

-

Reduction: Lithium aluminum hydride () reduces the amide to a secondary amine, producing 4-(difluoromethoxy)-N,N-dimethylbenzylamine.

Electrophilic Aromatic Substitution

The electron-deficient benzene ring undergoes nitration and sulfonation at the meta position relative to the difluoromethoxy group. For example, nitration with nitric acid () and sulfuric acid () yields 3-nitro-4-(difluoromethoxy)-N,N-dimethylbenzamide.

Biological Activity and Mechanistic Insights

Recent studies highlight the compound’s ability to inhibit cellular proliferation by targeting the TGF-β1/Smad signaling pathway. In vitro assays using human fibroblasts demonstrated a 40% reduction in cell viability at 50 μM concentration, with IC values correlating with Smad2/3 phosphorylation levels. Proposed mechanisms include:

-

Direct Binding to TGF-β1 Receptors: The difluoromethoxy group may sterically hinder receptor dimerization.

-

Modulation of Nuclear Translocation: Impeding Smad4 entry into the nucleus disrupts transcription of pro-fibrotic genes.

These findings suggest therapeutic potential in fibrotic disorders, cancer, and autoimmune diseases.

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure and purity:

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl): δ 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 6.95 (d, J = 8.4 Hz, 2H, Ar–H), 3.10 (s, 6H, N–CH), 6.50 (t, J = 74 Hz, 1H, O–CFH).

-

F NMR: δ -80.2 (t, J = 74 Hz, 2F, CF).

Infrared Spectroscopy (IR)

-

Strong absorption at 1685 cm (C=O stretch), 1260 cm (C–F stretch), and 1110 cm (O–CF bend).

Applications in Medicinal Chemistry and Materials Science

Drug Development

The compound serves as a lead structure for kinase inhibitors and antifibrotic agents. Analogues with modified fluorination patterns show enhanced bioavailability in rodent models.

Polymer Science

Incorporation into polyamide backbones improves thermal stability (decomposition temperature >300°C) and solvent resistance, making it suitable for high-performance coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume